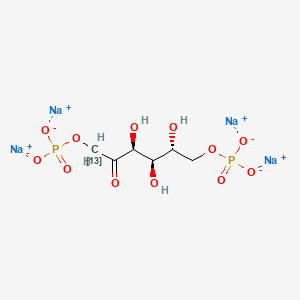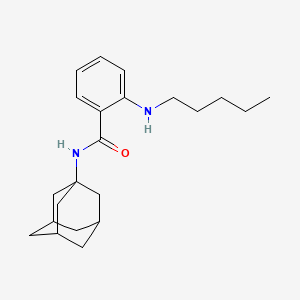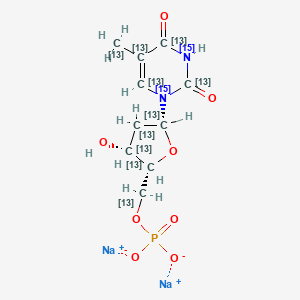
Thymidine-5'-monophosphate-13C10,15N2 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is a labeled nucleotide analog used in various scientific research applications. It is a stable isotope-labeled compound where carbon-13 and nitrogen-15 isotopes replace the natural carbon and nitrogen atoms in the thymidine-5’-monophosphate molecule. This labeling allows for precise tracking and quantification in biochemical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-monophosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine-5’-monophosphate molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate-13C10,15N2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and isotopic enrichment. The final product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine-5’-monophosphate-13C10,15N2 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to thymidine-5’-diphosphate or thymidine-5’-triphosphate.
Reduction: Reduction of the phosphate group to form thymidine.
Substitution: Replacement of the phosphate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include thymidine-5’-diphosphate, thymidine-5’-triphosphate, and various substituted thymidine derivatives .
Aplicaciones Científicas De Investigación
Thymidine-5’-monophosphate-13C10,15N2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track nucleotide metabolism.
Biology: Employed in DNA synthesis studies to understand replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
Thymidine-5’-monophosphate-13C10,15N2 (disodium) exerts its effects by incorporating into DNA during replication. The labeled isotopes allow for precise tracking of the nucleotide within biological systems. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved include DNA synthesis, repair, and degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Thymidine-5’-monophosphate (unlabeled)
- Thymidine-5’-diphosphate-13C10,15N2 (disodium)
- Thymidine-5’-triphosphate-13C10,15N2 (disodium)
Uniqueness
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C10H13N2Na2O8P |
|---|---|
Peso molecular |
378.09 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clave InChI |
AGSQMPPRYZYDFV-RUIBEINESA-L |
SMILES isomérico |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


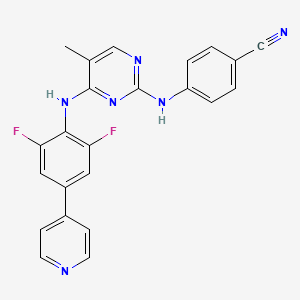
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
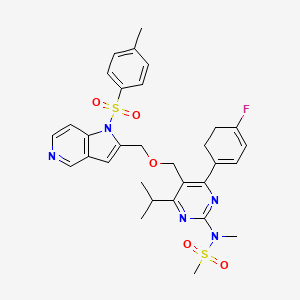
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
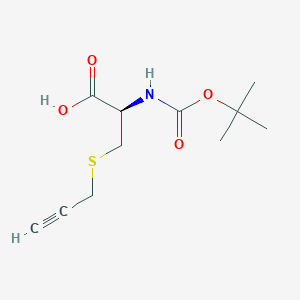

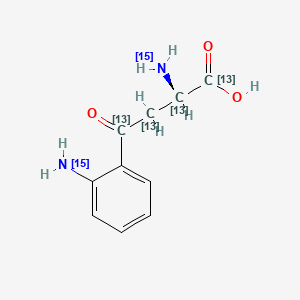
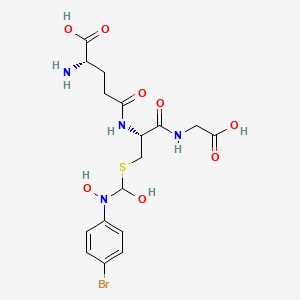
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
